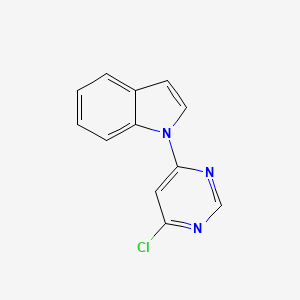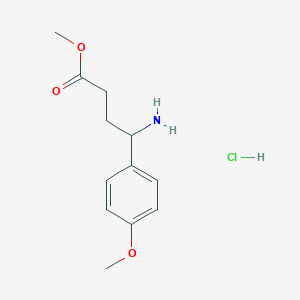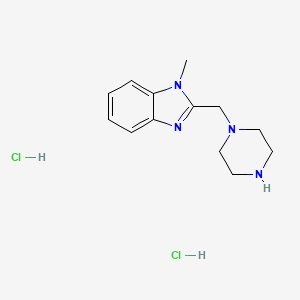
1-(2,4-ジクロロベンジル)-1H-イミダゾール-4-カルボン酸
概要
説明
“1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid” is a chemical compound with the linear formula C10H8Cl2N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid” are not detailed in the literature, similar compounds have been involved in ammoxidation reactions .科学的研究の応用
精子形成抑制剤
この化合物は、精子形成抑制剤としての潜在的な用途について研究されています。動物実験では、精巣における未熟な生殖細胞の剥離を引き起こすことで、可逆的な不妊を誘発する能力を示しています .
医薬品合成
この化合物は、さまざまな医薬品を合成するための前駆体または中間体として役立ちます。その構造骨格は、潜在的な治療用途を持つ薬物の開発に利用されています .
創薬におけるコンフォメーション解析
1-(2,4-ジクロロベンジル)-1H-イミダゾール-4-カルボン酸に関連する化合物のX線構造およびコンフォメーション解析は、新薬の設計に関する貴重な洞察を提供します。分子のコンフォメーションを理解することは、生物学的活性を予測し、薬理学的特性を最適化するために不可欠です .
工業用生物殺菌剤
2,4-ジクロロベンジルアルコールなどのこの化合物の誘導体は、その抗菌性のために工業用生物殺菌剤として使用されてきました。それらは、細菌の汚染を防ぐために、さまざまな医薬品に組み込まれています .
生化学研究
生化学研究では、この化合物とその誘導体は、酵素阻害、受容体結合、および疾患メカニズムの理解と新規治療法の開発に不可欠なその他の細胞プロセスを研究するために使用されます .
Safety and Hazards
将来の方向性
Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in the pharmaceutical industry for drug discovery . The development of drugs based on these bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . Therefore, “1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid” and similar compounds may have potential applications in future drug development.
作用機序
Target of Action
The primary target of 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid is the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane . ANT plays a crucial role in cellular energy metabolism by exchanging ADP and ATP across the mitochondrial membrane .
Mode of Action
1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid acts as a ligand for ANT, inducing a conformational change in the translocase . This change leads to the formation of a mitochondrial channel, which is a critical step in the process of apoptosis .
Biochemical Pathways
The compound’s interaction with ANT affects the energy metabolism of the cell. By inducing a conformational change in ANT, it disrupts the normal exchange of ADP and ATP across the mitochondrial membrane . This disruption can lead to a decrease in ATP production, affecting various biochemical pathways that rely on ATP for energy.
Result of Action
The primary result of the action of 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid is the induction of apoptosis, or programmed cell death . By interacting with ANT and disrupting ATP production, it triggers a cascade of events that ultimately lead to cell death .
生化学分析
Biochemical Properties
1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interactions with proteins often involve binding to specific active sites, leading to changes in protein conformation and activity. These interactions can result in the modulation of biochemical pathways, influencing cellular processes and functions .
Cellular Effects
The effects of 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid on cells are diverse and depend on the cell type and context. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of key signaling molecules, leading to changes in downstream signaling events. Additionally, it can affect gene expression by modulating transcription factors or epigenetic markers. These changes can impact cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the context. The compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in changes in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage. Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance. These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, the compound may localize to specific compartments or organelles, where it exerts its effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with specific biomolecules and influences cellular processes. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic applications .
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(9(13)3-8)4-15-5-10(11(16)17)14-6-15/h1-3,5-6H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDWHHXFUHRTKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470130.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470133.png)
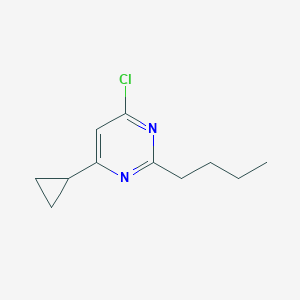

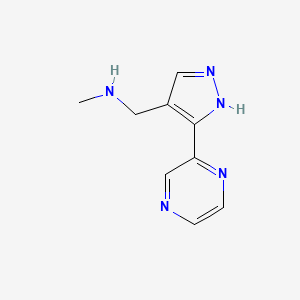




![1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine](/img/structure/B1470147.png)
